m-PEG7-NHS carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

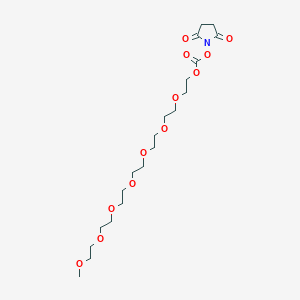

2D Structure

Properties

Molecular Formula |

C20H35NO12 |

|---|---|

Molecular Weight |

481.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl carbonate |

InChI |

InChI=1S/C20H35NO12/c1-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-20(24)33-21-18(22)2-3-19(21)23/h2-17H2,1H3 |

InChI Key |

LDPXOCITCKAPMK-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O |

Origin of Product |

United States |

Foundational & Exploratory

m-PEG7-NHS carbonate chemical structure and properties

This guide provides a comprehensive overview of the chemical structure, properties, and applications of m-PEG7-NHS carbonate, a methoxy polyethylene glycol derivative that serves as a crucial tool for researchers, scientists, and professionals in drug development. Its utility in bioconjugation, specifically in the PEGylation of proteins, peptides, and other biomolecules, is highlighted, offering enhanced stability, solubility, and biocompatibility to the conjugated molecules.

Core Properties and Structure

This compound is a monofunctional PEGylation reagent. The "m-PEG7" portion of the name indicates a methoxy-capped polyethylene glycol chain with seven repeating ethylene glycol units. This hydrophilic PEG spacer is linked to an N-hydroxysuccinimidyl (NHS) carbonate reactive group. The NHS carbonate is highly reactive towards primary amine groups found on biomolecules, such as the N-terminus of proteins or the side chain of lysine residues. This reaction results in the formation of a stable carbamate linkage.

The chemical structure of this compound is characterized by its defined length PEG chain, which imparts favorable physicochemical properties to the molecules it modifies. The hydrophilic nature of the PEG chain can increase the solubility of hydrophobic molecules in aqueous media.

Chemical Structure:

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C20H35NO12 | |

| Molecular Weight | 481.49 g/mol | |

| CAS Number | 1058691-01-2 | |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO, DMF, DCM | [1] |

| Storage Conditions | -20°C, desiccated | [1] |

Experimental Protocols

The following section details a generalized experimental protocol for the bioconjugation of a protein with this compound. This protocol is based on standard procedures for NHS ester chemistry and should be optimized for specific applications.

Materials:

-

Protein or other amine-containing biomolecule

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Avoid buffers containing primary amines such as Tris.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

-

Preparation of Protein Solution:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein solution contains any amine-containing buffers or stabilizers (like Tris or BSA), they must be removed by dialysis or buffer exchange into the reaction buffer.[2]

-

-

Preparation of this compound Stock Solution:

-

Conjugation Reaction:

-

Add a calculated molar excess of the dissolved this compound to the protein solution. A starting point is often a 10- to 50-fold molar excess of the PEG reagent over the protein. The optimal ratio should be determined empirically.

-

Gently mix the reaction and incubate for 30 minutes to 2 hours at room temperature or overnight at 4°C. The reaction time will depend on the reactivity of the protein's amines.

-

-

Quenching the Reaction:

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess this compound.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the PEGylated Protein:

-

Remove the excess PEG reagent and byproducts (N-hydroxysuccinimide) by size-exclusion chromatography, dialysis, or tangential flow filtration.

-

The purified PEGylated protein can be concentrated and stored under appropriate conditions.

-

-

Characterization:

-

The degree of PEGylation (the number of PEG chains attached per protein molecule) can be determined by various analytical techniques, including SDS-PAGE (which will show an increase in molecular weight), MALDI-TOF mass spectrometry, or UV-Vis spectroscopy if the PEG reagent contains a chromophore.

-

Reaction Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the use of this compound.

Caption: Workflow of protein PEGylation using this compound.

This second diagram illustrates the chemical reaction pathway for the conjugation of this compound to a primary amine on a biomolecule.

Caption: Chemical reaction pathway of this compound with a primary amine.

References

Synthesis of m-PEG7-NHS Carbonate from m-PEG7-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methoxy-poly(ethylene glycol)7-N-hydroxysuccinimidyl carbonate (m-PEG7-NHS carbonate) from its corresponding alcohol precursor, m-PEG7-OH. This discrete PEGylation reagent is of significant interest in bioconjugation, drug delivery, and the development of therapeutics such as PROTACs (PROteolysis TArgeting Chimeras) due to its defined length, hydrophilicity, and reactivity towards primary amines.

Introduction

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. Monodisperse PEG linkers, such as this compound, offer precise control over the structure of the resulting conjugate, which is crucial for structure-activity relationship (SAR) studies and the manufacturing of homogeneous drug products. The N-hydroxysuccinimidyl (NHS) carbonate functional group provides a reactive handle for the efficient and stable conjugation to primary amines on biomolecules, forming a carbamate linkage.

This guide details the chemical synthesis, purification, and characterization of this compound, providing researchers with the necessary information to produce this valuable reagent in a laboratory setting.

Synthesis Pathway

The synthesis of this compound from m-PEG7-OH is typically achieved through a one-step activation reaction using N,N'-disuccinimidyl carbonate (DSC) in the presence of a non-nucleophilic base. The base, commonly pyridine or triethylamine, facilitates the deprotonation of the terminal hydroxyl group of m-PEG7-OH, which then acts as a nucleophile, attacking one of the carbonyl groups of DSC. This results in the formation of the desired this compound and the release of N-hydroxysuccinimide (NHS) as a byproduct.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| m-PEG7-OH | ≥95% | Various |

| N,N'-Disuccinimidyl carbonate (DSC) | ≥98% | Various |

| Pyridine (anhydrous) | ≥99.8% | Various |

| Dichloromethane (DCM, anhydrous) | ≥99.8% | Various |

| Diethyl ether (anhydrous) | Laboratory Grade | Various |

| Silica gel | 60 Å, 230-400 mesh | Various |

| Ethyl acetate | HPLC Grade | Various |

| Hexanes | HPLC Grade | Various |

Synthesis Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve m-PEG7-OH (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add N,N'-disuccinimidyl carbonate (DSC) (1.5 eq) followed by the dropwise addition of anhydrous pyridine (2.0 eq).

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in DCM) and visualizing with a suitable stain (e.g., potassium permanganate). The disappearance of the starting m-PEG7-OH spot indicates the completion of the reaction.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by silica gel column chromatography. The column should be packed with silica gel in a suitable solvent system such as hexanes. The product is typically eluted with a gradient of ethyl acetate in hexanes. The fractions containing the desired product are identified by TLC, pooled, and the solvent is removed under reduced pressure to yield this compound as a colorless to pale yellow oil or waxy solid.

-

Drying and Storage: Dry the purified product under high vacuum to remove any residual solvents. Store the final product under an inert atmosphere at -20°C to prevent hydrolysis of the NHS ester.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| m-PEG7-OH Molecular Weight | 350.4 g/mol |

| N,N'-Disuccinimidyl Carbonate (DSC) MW | 256.17 g/mol |

| Product | |

| This compound Molecular Weight | 481.5 g/mol |

| This compound Chemical Formula | C20H35NO12 |

| Reaction Parameters | |

| Typical Yield | 70-90% |

| Purity (by NMR/LC-MS) | >95% |

| Characterization Data (1H NMR in CDCl3) | |

| δ (ppm) | Assignment |

| ~4.45 (t) | -CH2-O-C(O)O-NHS |

| ~3.65 (m) | PEG backbone (-O-CH2-CH2-O-) |

| ~3.55 (t) | -CH2-O-CH3 |

| 3.38 (s) | -O-CH3 |

| 2.84 (s) | Succinimidyl protons |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Application in PROTAC Development

This compound is a valuable linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC provides spatial separation between the target-binding and E3 ligase-binding moieties, and its hydrophilicity can improve the solubility and cell permeability of the PROTAC molecule. The NHS carbonate group allows for the straightforward conjugation of the PEG linker to a primary amine on either the target-binding ligand or the E3 ligase ligand.

Conclusion

The synthesis of this compound from m-PEG7-OH provides a well-defined and valuable tool for researchers in drug development and bioconjugation. The protocol described in this guide, based on established chemical principles, allows for the efficient production of this high-purity PEGylation reagent. Its application in advanced therapeutic modalities like PROTACs highlights the importance of discrete PEG linkers in the design of next-generation medicines. Proper characterization and storage are essential to ensure the reactivity and stability of the final product for its intended applications.

An In-depth Technical Guide to the Conjugation of Primary Amines with m-PEG7-NHS Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism, kinetics, and practical application of m-PEG7-N-hydroxysuccinimidyl (NHS) carbonate for the PEGylation of molecules containing primary amines. PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. The use of NHS carbonate chemistry offers a reliable method for creating stable carbamate linkages.

Core Mechanism of Action

The fundamental reaction between m-PEG7-NHS carbonate and a primary amine (R-NH₂) is a nucleophilic acyl substitution. The primary amine, present on molecules such as proteins (at the N-terminus and on lysine residues), peptides, or small molecule drugs, acts as the nucleophile.

The process unfolds in two key steps:

-

Nucleophilic Attack: The reaction is initiated when the lone pair of electrons on the nitrogen atom of a deprotonated primary amine attacks the electrophilic carbonyl carbon of the NHS carbonate group.[1] To be reactive, the primary amine must be in its free, unprotonated state.[1]

-

Formation of Carbamate Linkage: This attack forms a transient tetrahedral intermediate. The complex then collapses, resulting in the departure of N-hydroxysuccinimide (NHS) as a stable leaving group. This yields a highly stable carbamate bond linking the m-PEG7 chain to the target molecule.

The reaction is favored by the excellent leaving group potential of NHS, which is a weak base.

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation from reactants to the final PEGylated product.

Key Reaction Parameters and Quantitative Data

The success and efficiency of the conjugation reaction are critically dependent on several parameters. The primary competing reaction is the hydrolysis of the NHS carbonate in the aqueous buffer, which inactivates the PEG reagent.[2][3]

Influence of pH

pH is the most critical factor governing the reaction.[4] The reaction rate is a balance between the availability of the deprotonated amine nucleophile and the rate of hydrolysis of the NHS carbonate.

-

Low pH (< 7.0): The primary amine is predominantly in its protonated, non-nucleophilic form (R-NH₃⁺), leading to a very slow or non-existent reaction.[4]

-

Optimal pH (7.2 - 8.5): This range provides a sufficient concentration of deprotonated amine for efficient conjugation while keeping the rate of hydrolysis manageable.[3][4] An optimal pH of 8.3-8.5 is frequently recommended for NHS ester reactions.[4]

-

High pH (> 9.0): While the amine is fully deprotonated, the hydrolysis rate of the NHS carbonate increases dramatically, which can significantly lower the yield of the desired conjugate.[2][4]

Hydrolysis Kinetics

The stability of the NHS group is inversely proportional to pH. The half-life (t½) is a measure of the time it takes for 50% of the reactive NHS groups to be hydrolyzed.

| pH | Temperature | Half-life (t½) of NHS Ester | Reference(s) |

| 7.0 | 0°C | 4 - 5 hours | [2][3] |

| 8.0 | Room Temp. | ~3.5 hours (210 min) | [5][6] |

| 8.5 | Room Temp. | ~3.0 hours (180 min) | [5][6] |

| 8.6 | 4°C | 10 minutes | [2][3] |

| 9.0 | Room Temp. | ~2.1 hours (125 min) | [5][6] |

Note: Data presented is for NHS esters, which exhibit similar hydrolysis behavior to NHS carbonates.

Reaction Conditions

The following table summarizes typical starting conditions for a PEGylation reaction. Optimization is often necessary depending on the specific substrate.

| Parameter | Typical Range / Value | Notes | Reference(s) |

| Molar Excess | 5 to 20-fold excess of PEG-NHS reagent | A 20-fold excess is common for antibodies (e.g., IgG) to achieve 4-6 PEG linkers per molecule. Dilute protein solutions may require a higher excess. | [7][8][9][10] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help minimize hydrolysis and are often used for sensitive proteins. | [11] |

| Incubation Time | 30 minutes to 2 hours | Can be extended overnight at 4°C. Reaction progress should be monitored (e.g., via LC-MS or TLC) for small molecules. | [8][9][11] |

| Solvent | Amine-free aqueous buffer (e.g., PBS). PEG-NHS is first dissolved in a dry organic solvent (DMSO, DMF). | The organic solvent volume should typically not exceed 10% of the final reaction volume. | [4][7][12] |

| Protein Conc. | 1 - 10 mg/mL | Higher protein concentrations can improve reaction efficiency. | [4][8] |

Experimental Protocols

Below are generalized protocols for the conjugation of this compound to proteins and small molecules.

Protocol: Protein PEGylation (e.g., IgG Antibody)

This protocol outlines the steps for labeling an antibody.

-

Protein (e.g., IgG)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0. Crucially, avoid buffers containing primary amines like Tris or glycine. [7][8]

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.[8]

-

Purification system: Dialysis cassettes or size-exclusion chromatography columns (e.g., Zeba™ Spin Desalting Columns).[7][8]

-

Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7][8]

-

Protein Solution: Dissolve or dilute the protein to a concentration of 1-10 mg/mL in the reaction buffer.[7][9]

-

PEG-NHS Solution: Immediately before use, prepare a 10 mM stock solution of the this compound by dissolving ~5 mg in 1 mL of anhydrous DMSO or DMF.[7][9] Do not store this solution as the NHS group readily hydrolyzes.[8]

-

Reaction: Add the calculated volume of the PEG-NHS solution to the protein solution. A 20-fold molar excess is a common starting point for IgG labeling.[7][9] Ensure the final concentration of the organic solvent is less than 10%.[7][9]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7][9]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted PEG-NHS reagent.

-

Purification: Remove unreacted PEG reagent and byproducts by dialysis against PBS or by using a desalting column.[7][9]

-

Storage: Store the purified PEGylated protein under conditions appropriate for the unmodified protein.

Protocol: Small Molecule Modification

-

Dissolution: Dissolve the amine-containing small molecule in an anhydrous organic solvent (e.g., DMF, DCM, DMSO).[7][9]

-

Reaction Initiation: Under continuous stirring, add a non-nucleophilic base (e.g., TEA, DIPEA) if necessary, followed by the this compound. A 1:1 or 2:1 molar ratio is a typical starting point.[7][9]

-

Incubation: Stir the reaction mixture for 3-24 hours at room temperature.[7][9]

-

Monitoring: Monitor the reaction progress using an appropriate analytical method, such as LC-MS or TLC.[7][9]

-

Purification: Once the reaction is complete, the final product can be isolated using standard organic synthesis workup and purification techniques (e.g., column chromatography).[9]

References

- 1. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. help.lumiprobe.com [help.lumiprobe.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. researchgate.net [researchgate.net]

- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. broadpharm.com [broadpharm.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. neb.com [neb.com]

- 12. confluore.com [confluore.com]

Navigating Aqueous Environments: A Technical Guide to the Solubility and Stability of m-PEG7-NHS Carbonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of methoxy-poly(ethylene glycol)7-N-hydroxysuccinimidyl carbonate (m-PEG7-NHS carbonate) in aqueous buffers. Understanding these characteristics is critical for the successful design and execution of bioconjugation strategies, ensuring optimal reaction efficiency and reproducibility in the development of PEGylated therapeutics and research tools. While specific quantitative data for this compound is not extensively published, this guide synthesizes available information on closely related m-PEG-NHS carbonate esters and provides detailed protocols for determining these parameters empirically.

Solubility of m-PEG-NHS Carbonate Esters

m-PEG-NHS carbonate esters, including the m-PEG7 variant, are generally characterized by their good solubility in a range of solvents, a feature conferred by the hydrophilic PEG chain.[1][2] This solubility is crucial for preparing stock solutions and ensuring homogeneity in reaction mixtures.

Key Solubility Characteristics:

-

Aqueous Buffers: These reagents are soluble in common aqueous buffers used for bioconjugation, such as phosphate-buffered saline (PBS).[3][4] It is imperative to use amine-free buffers (e.g., phosphate, HEPES, MES) to prevent premature reaction of the NHS ester.[3][5]

-

Organic Solvents: For the preparation of concentrated stock solutions, water-miscible organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended.[2][3][5] These stock solutions are then typically diluted into the final aqueous reaction buffer.

Table 1: General Solubility of m-PEG-NHS Carbonate Esters

| Solvent/Buffer System | General Solubility | Key Considerations |

| Amine-Free Aqueous Buffers (e.g., PBS, pH 7.0-8.0) | Soluble | Use immediately after dilution from organic stock. Avoid buffers containing primary amines (e.g., Tris, glycine).[3][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions.[2] Ensure the solvent is anhydrous to minimize hydrolysis. |

| Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solution preparation.[5] Ensure the solvent is anhydrous. |

Stability of m-PEG-NHS Carbonate in Aqueous Buffers

The stability of m-PEG-NHS carbonate in aqueous environments is predominantly governed by the hydrolysis of the N-hydroxysuccinimidyl ester. The succinimidyl carbonate (SC) linkage is noted for providing greater stability in aqueous solutions compared to other common NHS esters, though it is still susceptible to hydrolysis.[4][6][7][8] This hydrolysis is a competitive reaction to the desired amidation with the target molecule and is highly dependent on the pH of the solution.

Hydrolysis Pathway:

The primary degradation pathway for this compound in aqueous buffer is the hydrolysis of the NHS ester, which results in the release of N-hydroxysuccinimide (NHS) and the formation of an unstable PEG-carbonate intermediate that subsequently decomposes. This reaction is accelerated at higher pH values due to the increased concentration of hydroxide ions, which act as a nucleophile.[4][8]

Figure 1. Hydrolysis pathway of this compound in aqueous buffer.

Factors Affecting Stability:

-

pH: This is the most critical factor. The rate of hydrolysis increases significantly with increasing pH. Reactions are typically performed in the pH range of 7.0 to 8.5, which represents a compromise between the reactivity of the NHS ester towards primary amines and its stability against hydrolysis.[4][8]

-

Temperature: Higher temperatures will accelerate the rate of hydrolysis. For sensitive conjugations, performing the reaction at 4°C can prolong the half-life of the reagent, though this will also slow down the desired amidation reaction.[4]

-

Buffer Composition: While the primary effect is pH, the specific buffer ions can have minor effects on stability. It is crucial to avoid nucleophilic buffer components.

While specific half-life data for this compound is not available, a study on mPEG-NHS carbonates with varying alkyl spacers provides insight into the hydrolysis kinetics. The half-lives were found to be on the order of minutes to tens of minutes at pH 8.0 and 25°C.[9] It is reasonable to expect this compound to exhibit similar behavior.

Table 2: General Stability of m-PEG-NHS Carbonates in Aqueous Solution

| Condition | General Stability Trend | Key Considerations |

| pH | Stability decreases as pH increases. | Optimal reaction pH is a balance between amine reactivity and NHS ester stability (typically pH 7.0-8.5).[8] |

| Temperature | Stability decreases as temperature increases. | Reactions can be performed on ice or at 4°C to slow hydrolysis.[4] |

| Moisture | Highly sensitive to moisture in solid form and in organic solvents. | Store desiccated at -20°C. Allow to warm to room temperature before opening.[3][5] |

Experimental Protocols

The following protocols are adapted from established methods for the characterization of PEG-NHS esters and can be used to determine the specific solubility and stability of this compound.[3][9]

Protocol for Determining Aqueous Solubility

-

Buffer Preparation: Prepare a series of amine-free buffers (e.g., 100 mM sodium phosphate) at the desired pH values (e.g., 6.0, 7.0, 8.0).

-

Sample Preparation: Weigh out a precise amount of this compound (e.g., 10 mg).

-

Solubilization: Add a small, measured volume of the prepared buffer (e.g., 100 µL) to the solid reagent.

-

Vortex and Observe: Vortex the sample vigorously for 1-2 minutes. Visually inspect for complete dissolution against a dark background.

-

Titration: If the solid has dissolved, continue to add small, measured aliquots of the buffer, vortexing after each addition, until the solution becomes saturated (i.e., solid material remains undissolved).

-

Calculation: Calculate the solubility in mg/mL by dividing the initial mass of the reagent by the total volume of buffer added to achieve a saturated solution.

Protocol for Determining Stability (Hydrolysis Rate)

This protocol is based on the spectrophotometric detection of the released N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.[9]

Figure 2. Experimental workflow for determining the hydrolysis half-life of this compound.

Materials:

-

This compound

-

Anhydrous acetonitrile

-

Aqueous buffers (e.g., 0.1 M sodium phosphate or 0.1 M borate) at various pH values (e.g., 7.0, 8.0, 9.0)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

Procedure:

-

Spectrophotometer Setup: Set the spectrophotometer to kinetic mode to measure absorbance at 260 nm at regular intervals (e.g., every 10-30 seconds). Set the temperature of the cuvette holder to the desired experimental temperature (e.g., 25°C).

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous acetonitrile (e.g., 5-10 mg/mL).

-

Reaction Initiation: Add a known volume of the desired aqueous buffer (e.g., 2 mL) to a quartz cuvette and allow it to equilibrate to the set temperature.

-

Blank Measurement: Zero the spectrophotometer using the buffer-filled cuvette.

-

Hydrolysis Monitoring: To initiate the reaction, add a small volume of the this compound stock solution to the buffer in the cuvette (e.g., 10-20 µL), mix quickly by inversion, and immediately start recording the absorbance at 260 nm.

-

Data Analysis:

-

The reaction is followed until the absorbance reaches a plateau, indicating complete hydrolysis.

-

The hydrolysis of NHS esters follows pseudo-first-order kinetics. Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

-

The negative of the slope of the resulting linear plot gives the observed rate constant (kobs).

-

Calculate the half-life (t1/2) of the this compound under the tested conditions using the equation: t1/2 = 0.693 / kobs .

-

By systematically varying the pH and temperature of the aqueous buffers, a comprehensive stability profile for this compound can be established, enabling more precise control over bioconjugation reactions.

References

- 1. medkoo.com [medkoo.com]

- 2. m-PEG7-NHS ester, 874208-92-1 | BroadPharm [broadpharm.com]

- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 4. NHS-PEG-NHS [nanocs.net]

- 5. broadpharm.com [broadpharm.com]

- 6. m-PEG-Succinimidyl Carbonate | MPEG-SC | AxisPharm [axispharm.com]

- 7. m-PEG-Succinimidyl Carbonate, MW 5K | MPEG-SC, MW 5K | AxisPharm [axispharm.com]

- 8. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

A Comparative Analysis of m-PEG7-NHS Carbonate and m-PEG7-NHS Ester Reactivity for Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of biopharmaceuticals, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of proteins, peptides, and other biomolecules. This modification can improve solubility, increase in vivo stability, and reduce immunogenicity. The choice of the reactive group on the PEG reagent is critical as it dictates the reaction's efficiency, selectivity, and the stability of the resulting conjugate. This guide provides a detailed technical comparison of two commonly employed amine-reactive PEGylating agents: m-PEG7-NHS carbonate and m-PEG7-NHS ester.

Core Reactivity and Linkage Formation

Both this compound and m-PEG7-NHS ester are designed to react with primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins, through a nucleophilic substitution reaction. However, they differ in their reactive functional group and the resulting linkage formed upon conjugation.

-

m-PEG7-NHS Ester: This reagent features an N-hydroxysuccinimidyl (NHS) ester of a carboxylic acid. It reacts with primary amines to form a stable amide bond , releasing NHS as a byproduct.[1] The amide bond is known for its exceptional stability under physiological conditions.[2]

-

This compound: This reagent contains an NHS-activated carbonate. Its reaction with primary amines results in the formation of a urethane (or carbamate) linkage , also with the release of NHS.[3][4] While also stable, the urethane linkage's properties can differ from those of an amide bond.

The fundamental difference in the resulting linkage—amide versus urethane—can have implications for the stability and biological performance of the final bioconjugate.

Reaction Mechanisms

The reaction of both reagents with a primary amine follows a similar nucleophilic acyl substitution pathway.

dot

Caption: Reaction mechanisms of m-PEG7-NHS ester and this compound with a primary amine.

Quantitative Comparison of Reactivity and Stability

The hydrolysis of the NHS ester is a competing reaction that can reduce the efficiency of PEGylation.[5] The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[2][6]

A study by Vaillard et al. (2018) investigated the hydrolysis kinetics of mPEG-NHS carbonates with varying spacer lengths and compared them to mPEG-NHS esters. While not specific to a 7-unit PEG, the data provides valuable insights into the relative stability of these two classes of reagents.

| Reagent Class | Linker | pH | Temperature (°C) | Half-life (τ1/2) in minutes |

| mPEG-NHS Carbonate | Ethylene | 8.0 | 25 | ~25 |

| mPEG-NHS Ester | Succinate | 8.0 | 25 | ~40-60 |

Table 1: Comparative Hydrolysis Half-lives. Data extrapolated from Vaillard et al. (2018) and general literature values for NHS esters.

This data suggests that mPEG-NHS carbonates are generally more reactive and less stable in aqueous solutions than their mPEG-NHS ester counterparts . This higher reactivity can be advantageous for rapid conjugation but also necessitates more careful handling and immediate use after dissolution to minimize hydrolytic loss.

Regarding the stability of the resulting linkage, both amide and urethane bonds are considered stable under physiological conditions. However, the amide bond is widely recognized for its exceptional chemical stability and resistance to hydrolysis.[2] While specific quantitative data on the comparative hydrolysis rates of PEG-urethane and PEG-amide linkages in a biological context is limited, the inherent stability of the amide bond is a well-established principle in organic chemistry.

Experimental Protocols

The following are generalized protocols for protein PEGylation using this compound and m-PEG7-NHS ester. It is crucial to optimize these protocols for the specific protein and desired degree of PEGylation.

Materials

-

This compound or m-PEG7-NHS ester

-

Protein to be PEGylated in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

PEGylation Reaction Procedure

-

Protein Preparation: Dissolve the protein in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the target protein for reaction with the PEG reagent.[7]

-

PEG Reagent Preparation: Immediately before use, dissolve the this compound or ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL). The NHS ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.[7]

-

Reaction Incubation:

-

Add a calculated molar excess (typically 5- to 20-fold) of the dissolved PEG reagent to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Given its higher reactivity, reactions with this compound may require shorter incubation times.

-

-

Quenching the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any remaining unreacted PEG reagent.

-

Purification: Remove unreacted PEG and byproducts, and separate PEGylated protein species using an appropriate chromatography method such as SEC or IEX.

Characterization of PEGylated Protein

The extent and sites of PEGylation should be characterized using a combination of techniques:

-

SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.

-

Size-Exclusion Chromatography (SEC): To separate and quantify different PEGylated species (mono-, di-, poly-PEGylated) and unreacted protein.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the PEGylated protein and confirm the degree of PEGylation.[8][9]

-

Peptide Mapping: To identify the specific lysine residues or the N-terminus that have been modified.

Workflow Diagrams

General PEGylation Workflow

dot

Caption: A general workflow for protein PEGylation from preparation to characterization.

Decision Logic for Reagent Selection

dot

Caption: A decision-making diagram for selecting between this compound and ester.

Summary and Recommendations

| Feature | This compound | m-PEG7-NHS Ester |

| Reactive Group | NHS-activated Carbonate | NHS-activated Ester |

| Resulting Linkage | Urethane (Carbamate) | Amide |

| Relative Reactivity | Higher | Lower |

| Aqueous Stability | Lower (shorter half-life) | Higher (longer half-life) |

| Linkage Stability | Stable | Very Stable |

Key Considerations for Selection:

-

This compound is a suitable choice when rapid conjugation kinetics are desired, for example, with proteins that are unstable under prolonged reaction conditions. Its higher reactivity may also allow for the use of a lower molar excess of the PEG reagent. However, its lower aqueous stability necessitates careful handling and immediate use upon dissolution to minimize hydrolysis.

-

m-PEG7-NHS Ester is the preferred reagent when the utmost stability of the final conjugate is the primary concern, owing to the formation of a highly robust amide bond. Its greater stability in solution provides a wider experimental window and may lead to more consistent results, particularly in less optimized or longer-duration reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. creativepegworks.com [creativepegworks.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

understanding the urethane linkage from m-PEG7-NHS carbonate

An In-depth Technical Guide to the Urethane Linkage from m-PEG7-NHS Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the formation and characteristics of the urethane linkage derived from the reaction of methoxy-poly(ethylene glycol)-N-hydroxysuccinimidyl carbonate (this compound). This reagent is pivotal in the field of bioconjugation, particularly for the PEGylation of proteins, peptides, and other biomolecules to enhance their therapeutic properties.

Introduction to PEGylation and Urethane Linkages

PEGylation is a well-established technology that involves the covalent attachment of polyethylene glycol (PEG) chains to biomolecules. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutics by increasing their solubility, stability, and circulation half-life while reducing immunogenicity.

The choice of linkage chemistry is critical for the stability and efficacy of the resulting conjugate. The m-PEG-NHS carbonate reagent reacts with primary amines, such as the ε-amine of lysine residues on proteins, to form a highly stable urethane (carbamate) bond.[1][2] This linkage is often preferred over amide bonds formed by m-PEG-NHS esters due to its distinct chemical properties and stability.

The Core Reaction: this compound and Primary Amines

The key functionality of this compound lies in its N-hydroxysuccinimidyl (NHS) activated carbonate group. This group is highly reactive towards nucleophilic primary amines found on biomolecules.

Reaction Mechanism:

The conjugation process is a nucleophilic substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the activated carbonate. This leads to the formation of a tetrahedral intermediate, followed by the departure of the N-hydroxysuccinimide leaving group, resulting in the formation of a stable urethane linkage and the release of NHS.[3]

Caption: Reaction of this compound with a primary amine to form a stable urethane conjugate.

Reaction Kinetics and Competing Reactions

The efficiency of the PEGylation reaction is influenced by several factors, with pH being the most critical. The reaction is typically performed in buffers with a pH range of 7.2 to 9.0.[4] In this range, the primary amine is sufficiently deprotonated and nucleophilic to attack the NHS ester.

However, a significant competing reaction is the hydrolysis of the NHS carbonate, where water acts as the nucleophile. This hydrolysis becomes more pronounced at higher pH values and results in the consumption of the activated PEG reagent, reducing the overall conjugation efficiency.[4]

Caption: Hydrolysis is a key competing reaction that consumes the activated this compound.

Quantitative Data: Stability of mPEG-NHS Carbonates

The stability of activated PEG reagents is crucial for achieving consistent and efficient conjugation. The rate of hydrolysis can be quantified by the half-life (τ1/2) of the reagent under specific buffer conditions. The following table summarizes kinetic data for the hydrolysis of a standard mPEG-NHS carbonate, which serves as a reference for this compound.

| Polymer | Buffer | pH | τ1/2 (min) |

| mPEG-NHS Carbonate | Borate (0.1 M) | 8.0 | 51 ± 4 |

| mPEG-NHS Carbonate | Borate (0.1 M) | 9.0 | 5.8 ± 0.4 |

| mPEG-NHS Carbonate | Borate (0.2 M) | 8.0 | 44 ± 4 |

Data adapted from a study on mPEG-NHS carbonates.[2] The values represent the mean ± standard deviation.

As the data indicates, the half-life of the activated carbonate decreases significantly as the pH increases from 8.0 to 9.0, highlighting the accelerated rate of hydrolysis in more alkaline conditions.[2]

Experimental Protocols

This section provides a generalized protocol for the PEGylation of a protein with this compound. The exact amounts and reaction times should be optimized for each specific biomolecule.

Materials and Reagents

-

Protein or biomolecule with primary amines (e.g., in Phosphate Buffered Saline, PBS)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl or glycine, pH 8.0

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Experimental Workflow

Caption: A stepwise workflow for a typical bioconjugation reaction using this compound.

Detailed Method

-

Preparation of Protein Solution: Dissolve the amine-containing biomolecule in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 5-10 mg/mL.

-

Preparation of PEG Reagent: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.[3]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound solution to the protein solution. The solution should be mixed gently but thoroughly.[3]

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may vary.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-20 mM. The primary amines in the quenching buffer will react with any remaining this compound.

-

Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography (SEC).

-

Analysis: Analyze the resulting PEGylated conjugate to determine the degree of PEGylation and purity. Common methods include:

-

SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

-

UV-Vis Spectrophotometry: To measure protein concentration.

-

HPLC (e.g., SEC-HPLC, RP-HPLC): To assess purity and quantify the conjugate.

-

Mass Spectrometry (e.g., MALDI-TOF): To confirm the molecular weight and determine the number of attached PEG chains.

-

Conclusion

The use of this compound provides a reliable method for conjugating PEG moieties to biomolecules through the formation of a stable urethane linkage. Understanding the reaction mechanism, kinetics, and the impact of competing side reactions like hydrolysis is essential for developing robust and reproducible PEGylation protocols. By carefully controlling reaction conditions, particularly pH, researchers can maximize conjugation efficiency and produce highly pure and stable therapeutic candidates for a wide range of applications in drug development.

References

An In-depth Technical Guide to the Physicochemical Characteristics of m-PEG7-NHS Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of methoxy-poly(ethylene glycol)7-N-hydroxysuccinimidyl carbonate (m-PEG7-NHS carbonate). This heterobifunctional PEGylation reagent is a valuable tool in bioconjugation, enabling the covalent attachment of a discrete seven-unit polyethylene glycol chain to proteins, peptides, and other amine-containing molecules. This guide details its chemical properties, reactivity, and the experimental protocols for its characterization, providing a crucial resource for its effective application in research and drug development.

Core Physicochemical Characteristics

This compound is characterized by a discrete PEG chain length, which offers the advantage of a defined molecular weight and precise control over the modification of biomolecules. The terminal methoxy group ensures the inertness of one end of the PEG chain, while the N-hydroxysuccinimidyl (NHS) carbonate group provides high reactivity towards primary amines.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₃₅NO₁₂ |

| Molecular Weight | 481.49 g/mol [1] |

| Appearance | White to off-white solid or viscous oil |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated hydrocarbons (e.g., DCM) |

| Purity | Typically >95% as determined by HPLC and NMR |

| Reactivity | Reacts with primary amines at pH 7.0-8.5 |

| Hydrolysis Half-life (t½) | Estimated to be ~20.4 minutes at pH 8, 25°C for a succinimidyl carbonate PEG |

Reactivity and Stability

The key functional group of this compound is the NHS-activated carbonate. This group reacts with primary amines, such as the ε-amine of lysine residues in proteins, through nucleophilic substitution to form a stable carbamate linkage. This reaction is highly pH-dependent, with optimal reactivity occurring in the slightly alkaline range of pH 7.0 to 8.5[2].

A competing reaction is the hydrolysis of the NHS carbonate ester in aqueous solutions, which leads to the inactive m-PEG7-carboxylic acid. The rate of hydrolysis also increases with pH. The hydrolysis half-life of a succinimidyl carbonate (SC) functionalized PEG has been reported to be approximately 20.4 minutes at pH 8 and 25°C. This relatively high reactivity and susceptibility to hydrolysis necessitate careful control of reaction conditions and prompt use of the reagent once dissolved.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound, adapted from established protocols for similar mPEG-NHS carbonate derivatives.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used to confirm the chemical structure and assess the purity of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: A 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.

-

Data Analysis:

-

mPEG Chain: A complex multiplet signal corresponding to the ethylene glycol repeating units is expected around 3.64 ppm. The terminal methoxy group should appear as a singlet at approximately 3.38 ppm.

-

NHS Group: A characteristic singlet for the four protons of the succinimidyl ring is expected at approximately 2.84 ppm.

-

Methylene group adjacent to carbonate: A triplet at approximately 4.45 ppm is indicative of the -CH₂-OCOO-NHS protons.

-

Purity Assessment: The purity can be estimated by comparing the integration of the characteristic peaks to those of any impurities present.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis:

-

C=O Stretching: Look for characteristic strong absorption bands for the carbonate and ester carbonyl groups. Typically, two bands are observed around 1785 cm⁻¹ and 1740 cm⁻¹. An additional band around 1815 cm⁻¹ can also be present.

-

C-O Stretching: A strong, broad band corresponding to the C-O-C ether linkages of the PEG backbone is expected around 1100 cm⁻¹.

-

C-H Stretching: Aliphatic C-H stretching vibrations will appear in the 2800-3000 cm⁻¹ region.

-

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC is a powerful technique for determining the purity of this compound.

Methodology:

-

System: An HPLC system equipped with a C18 column and a UV detector.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% trifluoroacetic acid (TFA).

-

Gradient: A typical gradient might be from 5% B to 95% B over 20-30 minutes.

-

Detection: Monitor the elution profile at a wavelength where the NHS group or any potential impurities absorb, typically around 214 nm or 260 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase at a low organic concentration.

-

Analysis: The purity is determined by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram.

Determination of Hydrolysis Half-life

The rate of hydrolysis can be determined by monitoring the release of N-hydroxysuccinimide over time using UV-Vis spectrophotometry.

Methodology:

-

Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Sample Preparation: Prepare a stock solution of this compound in a non-aqueous solvent like acetonitrile.

-

Kinetic Measurement: a. Add a small aliquot of the stock solution to the pre-warmed buffer in a cuvette to initiate the hydrolysis reaction. b. Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at 260 nm, which corresponds to the released NHS. c. Record the absorbance at regular time intervals.

-

Data Analysis: The hydrolysis half-life (t½) is calculated by fitting the absorbance data to a first-order kinetic model.

Visualizations

The following diagrams illustrate key processes and relationships relevant to this compound.

Caption: General synthesis workflow for this compound.

Caption: Reaction pathways of this compound with a primary amine.

Caption: Workflow for the physicochemical characterization of this compound.

References

The Strategic Role of the PEG7 Spacer in m-PEG7-NHS Carbonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG7-NHS carbonate, a heterobifunctional crosslinker, with a specific focus on the critical role of its seven-unit polyethylene glycol (PEG) spacer. This document will delve into the chemical properties, reaction mechanisms, and applications of this reagent, particularly in the fields of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is a chemical tool used to link molecules together. It consists of three key components:

-

m-PEG7: A methoxy-capped polyethylene glycol chain with seven repeating ethylene glycol units. This spacer is hydrophilic, flexible, and of a defined length.

-

NHS carbonate: An N-hydroxysuccinimide ester linked via a carbonate bond. The NHS ester is a highly reactive group that specifically targets primary amines.

The defined structure of this compound offers precise control over the spacing and physicochemical properties of the resulting conjugate, making it a valuable reagent in the development of complex biomolecular architectures.

The Pivotal Role of the PEG7 Spacer

The seven-unit PEG chain is not merely a passive linker; it actively contributes to the overall performance and efficacy of the bioconjugate. Its key functions are detailed below.

Modulating Physicochemical Properties

The inherent hydrophilicity of the PEG7 spacer is one of its most significant attributes. Many therapeutic payloads, such as small molecule inhibitors and cytotoxic agents, are hydrophobic. The inclusion of a PEG spacer can significantly enhance the aqueous solubility of these molecules and the final conjugate.[1] For instance, a PEG8 spacer was incorporated into a linker-payload to improve its solubility, allowing for bioconjugation in aqueous buffers with minimal organic co-solvents.[2] This is crucial for preventing aggregation and ensuring the stability of the bioconjugate in physiological environments.[3]

Mitigating Steric Hindrance

The flexible nature and defined length of the PEG7 spacer provide spatial separation between the conjugated molecules. This can be critical for maintaining the biological activity of proteins, antibodies, or other biomolecules by preventing the payload from sterically hindering their binding sites. Longer PEG chains are often employed to ensure sufficient spatial separation, which is especially important when linking large biomolecules.[1]

Influencing Pharmacokinetics and Biodistribution

The PEG component of a conjugate can have a profound impact on its pharmacokinetic profile. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to:

-

Increase circulation half-life: The hydrophilic PEG chain creates a hydration shell around the conjugate, increasing its hydrodynamic radius and reducing renal clearance.[4]

-

Reduce immunogenicity: The flexible PEG chain can mask epitopes on the surface of proteins, reducing their recognition by the immune system.[1][4]

While longer PEG chains (e.g., PEG2000) are typically used for significant half-life extension, even shorter PEG spacers like PEG7 can influence biodistribution. For example, a study on bombesin analogs found that a PEG3 spacer resulted in lower liver uptake compared to other short PEG linkers.[5] The specific length of the PEG spacer, therefore, allows for fine-tuning of the conjugate's in vivo behavior.

The Amine-Reactive NHS Carbonate

The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive functional group. It reacts with primary amines, such as the side chain of lysine residues in proteins or N-terminal amines, to form a stable carbamate bond.[6] This reaction is highly specific and proceeds efficiently under physiological or slightly basic pH conditions (typically pH 7.2-8.5).[7]

The carbonate linkage in this compound results in the formation of a carbamate bond upon reaction with an amine, which is generally stable. However, it's important to note that carbonate esters can be less stable in circulation compared to other linkages like amides, which may be a consideration in linker design for applications like ADCs.[8]

Quantitative Data Summary

The following table summarizes key quantitative data related to the properties and reactivity of PEG-NHS carbonate linkers.

| Parameter | Value | Conditions | Reference |

| Hydrolysis Half-life of mPEG-Succinimidyl Carbonate | ~10-20 minutes | pH dependent | [6] |

| Optimal Reaction pH for NHS Ester Conjugation | 7.2 - 8.5 | Aqueous buffer | [1] |

| Effect of PEG Spacer on Solubility | PEG8 spacer improved solubility of a hydrophobic linker-payload | Aqueous buffer with 10% DMSO | [2] |

| Influence of PEG Spacer on Biodistribution | 68Ga-NOTA-PEG3-RM26 showed lower liver uptake compared to other short PEG analogs | In vivo in normal mice | [5] |

Applications in Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a crucial role in the stability and efficacy of the ADC. The PEG7 spacer in this context can:

-

Enhance the solubility and reduce aggregation of the ADC, particularly with hydrophobic payloads.[3]

-

Provide sufficient spacing between the antibody and the payload to ensure that the antibody's binding to its target is not impaired.

-

Influence the overall pharmacokinetic properties of the ADC.

Below is a conceptual workflow for the development of an ADC using a PEG-based linker.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. The PEG7 spacer can:

-

Provide the optimal length and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Enhance the solubility and cell permeability of the PROTAC.

The modular nature of PROTACs allows for the systematic optimization of the linker, and PEG chains of various lengths are commonly employed for this purpose.[9]

The following diagram illustrates the general mechanism of action of a PROTAC.

Experimental Protocols

The following is a general protocol for the conjugation of this compound to a primary amine-containing molecule, such as a protein or an amino-modified oligonucleotide. This protocol should be optimized for specific applications.

Materials

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, amino-modified oligonucleotide)

-

Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)

Protocol for Conjugation to a Protein

-

Dissolve the Amine-Containing Molecule: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

-

Characterization: Characterize the conjugate using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

The logical flow of this experimental procedure is depicted below.

Conclusion

The this compound is a versatile and powerful tool for bioconjugation and the development of complex therapeutic and diagnostic agents. The PEG7 spacer is a critical component that imparts favorable physicochemical properties, mitigates steric hindrance, and influences the in vivo behavior of the resulting conjugate. A thorough understanding of the role of the PEG7 spacer and the reactivity of the NHS carbonate is essential for the rational design and optimization of novel bioconjugates for a wide range of applications in research and drug development.

References

- 1. precisepeg.com [precisepeg.com]

- 2. books.rsc.org [books.rsc.org]

- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 4. precisepeg.com [precisepeg.com]

- 5. mdpi.com [mdpi.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 8. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Bioconjugation with m-PEG7-NHS Carbonate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide explores the theoretical and practical aspects of PEGylation utilizing methoxy-poly(ethylene glycol)-7-N-hydroxysuccinimide carbonate (m-PEG7-NHS carbonate). We will delve into the fundamental principles of PEGylation, the specific reactivity of the this compound reagent, and provide detailed experimental protocols for its application in bioconjugation.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs.[1][2] This modification has become a cornerstone of drug delivery, offering numerous advantages that can enhance the therapeutic efficacy of a parent molecule.[3][4]

Key benefits of PEGylation include:

-

Prolonged Circulatory Half-Life: By increasing the hydrodynamic size of the molecule, PEGylation reduces renal clearance, allowing the therapeutic to circulate in the bloodstream for a longer period.[1][5]

-

Reduced Immunogenicity and Antigenicity: The flexible PEG chains can "mask" the therapeutic agent from the host's immune system, decreasing the likelihood of an adverse immune response.[1][4]

-

Enhanced Stability: PEGylation can protect therapeutic proteins from proteolytic degradation, leading to increased stability in biological environments.[3][5]

-

Improved Solubility: PEGylation can increase the water solubility of hydrophobic drugs and proteins.[1][6]

The choice of the PEG reagent, including its chain length and activated chemistry, is critical in determining the final properties of the PEGylated conjugate.

The Chemistry of this compound

The this compound is a specific type of PEGylation reagent characterized by a monodisperse chain of seven ethylene glycol units, capped with a methoxy group at one end and an N-hydroxysuccinimide (NHS) activated carbonate at the other.

Key features of this reagent include:

-

Amine-Reactivity: The NHS ester is highly reactive towards primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins.[7][8]

-

Stable Bond Formation: The reaction between the NHS carbonate and a primary amine results in the formation of a stable carbamate linkage.[9]

-

Defined Spacer Arm: The 7-unit PEG chain provides a short, hydrophilic spacer that can be beneficial in applications where a long PEG chain might sterically hinder the biological activity of the conjugated molecule.

The reaction is typically carried out in an aqueous buffer at a neutral to slightly alkaline pH (7.0-8.5).[10] Under these conditions, the primary amine acts as a nucleophile, attacking the activated carbonate and displacing the NHS leaving group. It is important to note that the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH.[8][10] Therefore, reactions should be planned accordingly, and the PEG reagent should be dissolved immediately before use.[7][11]

Reaction Mechanism: this compound with a Primary Amine

Experimental Design and Protocols

Successful PEGylation requires careful planning and optimization. Key parameters to consider include protein concentration, PEG-to-protein molar ratio, pH, temperature, and reaction time.

General Protocol for Protein PEGylation

This protocol provides a starting point for the PEGylation of a protein with this compound. Optimization will be required for each specific protein.

Materials:

-

Protein of interest

-

This compound

-

Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)[11]

-

Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)[7][11]

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)[7]

Procedure:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired concentration (typically 1-10 mg/mL).[11] Buffers containing primary amines like Tris will compete with the reaction and must be avoided.[11]

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) by dissolving it in anhydrous DMSO or DMF.[7] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[7]

-

PEGylation Reaction:

-

Add a calculated molar excess of the this compound solution to the protein solution while gently stirring. A starting point could be a 20-fold molar excess.[7]

-

Ensure the final concentration of the organic solvent (DMSO/DMF) is low (e.g., <10% v/v) to avoid protein denaturation.[7]

-

Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice.[7]

-

-

Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein. Common methods include:

-

Dialysis or Diafiltration: Effective for removing small molecules from the protein conjugate.[11]

-

Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, which is effective for removing unreacted PEG and protein.[]

-

Ion-Exchange Chromatography (IEX): Can separate PEGylated species from the un-PEGylated protein, as the PEG chains can shield surface charges.[]

-

-

Characterization: Analyze the extent of PEGylation using methods such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, and HPLC.[13]

Quantitative Parameters for PEGylation

The optimal conditions for PEGylation are protein-dependent. The following table provides a general range of parameters for reactions with mPEG-NHS esters.

| Parameter | General Range | Considerations |

| pH | 7.0 - 8.5 | Higher pH increases the rate of amine reaction but also the rate of hydrolysis of the NHS ester.[10] |

| Molar Excess of PEG | 5x - 50x | A higher excess can drive the reaction to completion but may also increase polysubstitution and make purification more challenging. |

| Protein Concentration | 1 - 20 mg/mL | Higher concentrations can increase reaction efficiency but may also lead to aggregation. |

| Reaction Time | 30 min - 4 hours | Dependent on temperature, pH, and the reactivity of the target protein's amines. |

| Temperature | 4°C - 25°C | Lower temperatures can slow down both the reaction and hydrolysis, providing better control. |

Experimental Workflow for Protein PEGylation

Pharmacokinetic Principles of PEGylation

The primary motivation for PEGylation is to favorably alter the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a therapeutic molecule. The attachment of even a short PEG chain like m-PEG7 can have significant effects.

How PEGylation Impacts Pharmacokinetics:

-

Increased Hydrodynamic Size: The PEG polymer, along with its associated water molecules, increases the effective size of the therapeutic, which reduces its rate of clearance by the kidneys.[5]

-

Reduced Proteolytic Degradation: The PEG chain can sterically hinder the approach of proteolytic enzymes, thus protecting the protein from degradation and extending its biological lifetime.[5]

-

Altered Biodistribution: PEGylation can change how a drug is distributed throughout the body, potentially reducing accumulation in certain tissues and minimizing off-target effects.[5]

-

"Stealth" Effect: The hydrophilic PEG shell can reduce recognition by the reticuloendothelial system (RES), leading to a longer circulation time.[4]

Logical Relationships in PEGylation's Pharmacokinetic Effects

Conclusion

PEGylation with this compound offers a precise method for modifying biomolecules with a short, hydrophilic linker. The well-defined chemistry of NHS esters provides a reliable conjugation strategy, leading to stable carbamate linkages. By understanding the core principles of the reaction, carefully designing experimental protocols, and characterizing the resulting conjugates, researchers can leverage this technology to improve the stability, safety, and efficacy of therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this compound in drug development and life sciences research.

References

- 1. PEGylation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. m.youtube.com [m.youtube.com]

- 7. broadpharm.com [broadpharm.com]

- 8. nanocs.net [nanocs.net]

- 9. creativepegworks.com [creativepegworks.com]

- 10. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]

- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for m-PEG7-NHS Carbonate in Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, is a cornerstone of modern biopharmaceutical development. This process can significantly enhance the pharmacokinetic and pharmacodynamic properties of protein drugs by increasing their hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability. The m-PEG7-NHS carbonate is a short-chain, amine-reactive PEGylation reagent designed for the precise modification of proteins. Its N-hydroxysuccinimidyl (NHS) carbonate group reacts efficiently with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable urethane linkages.[1][2] The discrete chain length of seven PEG units allows for controlled and reproducible modifications, making it an ideal tool for researchers exploring the impact of minimal PEGylation on protein function and for applications where a significant increase in molecular weight is not desired.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in protein labeling, purification of the resulting conjugates, and their subsequent characterization.

Principle of the Reaction

The labeling of proteins with this compound is a nucleophilic substitution reaction. The primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS carbonate. This results in the formation of a stable urethane bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a slightly alkaline buffer (pH 7-9) to ensure that the primary amines of the protein are deprotonated and thus nucleophilic.[1][3]

Figure 1: Reaction scheme of protein labeling with this compound.

Experimental Protocols

Materials and Reagents

-

This compound

-

Protein of interest

-

Reaction Buffer: 0.1 M sodium phosphate buffer with 0.15 M NaCl, pH 7.2-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.3. Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Purification columns (e.g., size-exclusion, ion-exchange chromatography)

-

Dialysis tubing or centrifugal ultrafiltration devices

-

Reagents for protein characterization (SDS-PAGE, TNBSA assay, etc.)

Protocol 1: Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound. The optimal conditions, particularly the molar ratio of PEG reagent to protein, may need to be determined empirically for each specific protein.

Figure 2: Experimental workflow for protein labeling with this compound.

Step-by-Step Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein of interest in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein solution contains interfering substances (e.g., Tris, glycine, or ammonium ions), perform buffer exchange into the reaction buffer using dialysis or a desalting column.

-

-

Prepare the this compound Solution:

-

Important: The this compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL. Do not prepare aqueous stock solutions as the NHS ester will hydrolyze.

-

-

Perform the Labeling Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein. A starting point for optimization could be a 10 to 50-fold molar excess.

-

Add the calculated volume of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal incubation time and temperature may vary depending on the protein.

-

-

Quench the Reaction:

-

To stop the labeling reaction, add a quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any unreacted this compound.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purify the PEGylated Protein:

-

Remove the excess, unreacted this compound and reaction byproducts by size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), dialysis, or centrifugal ultrafiltration.[4][5][6] The choice of purification method will depend on the properties of the protein and the degree of PEGylation.

-

Protocol 2: Characterization of PEGylated Proteins

A. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a common technique to qualitatively assess the extent of PEGylation. The attachment of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate more slowly than the unmodified protein. This results in a shift to a higher apparent molecular weight on the gel.[7]

Procedure:

-

Prepare polyacrylamide gels of an appropriate percentage to resolve the unmodified and PEGylated protein.

-

Mix a small aliquot of the purified PEGylated protein, the un-PEGylated protein (as a control), and a pre-stained molecular weight marker with SDS-PAGE loading buffer.

-

Heat the samples at 95°C for 5 minutes.

-

Load the samples onto the gel and run the electrophoresis at a constant voltage.

-

After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) and then destain to visualize the protein bands.[8][9]

-